[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
Description
[(2R,5S)-5-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is a six-membered 1,4-dioxane derivative featuring hydroxymethyl (-CH₂OH) groups at the 2- and 5-positions of the ring. Its stereochemistry, (2R,5S), confers distinct conformational and chemical properties. The compound’s molecular formula is C₆H₁₂O₄, with a molar mass of 148.16 g/mol . It is structurally characterized by a 1,4-dioxane core, which is a cyclic ether with two oxygen atoms at the 1- and 4-positions.
Properties
CAS No. |
452055-83-3 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol typically involves the reaction of a suitable precursor with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a dioxane ring, followed by the introduction of hydroxymethyl groups at specific positions. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, reduced derivatives.
Substitution: Halides, amines, and other substituted derivatives.
Scientific Research Applications
Building Block for Complex Molecules
[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure enables it to undergo transformations leading to various derivatives such as alcohols and aldehydes. This property is particularly valuable in the pharmaceutical industry for developing new drug candidates.
Case Study: Synthesis of Antiviral Agents
A notable application is in the synthesis of antiviral agents where the dioxane framework enhances the bioactivity of the resulting compounds. For instance, derivatives of this compound have been explored for their efficacy against viral infections by modifying the hydroxymethyl group to improve interaction with viral enzymes.
Potential Therapeutic Uses
Research indicates that this compound exhibits potential biological activities due to its ability to interact with biomolecules through hydrogen bonding. It is under investigation for therapeutic applications in treating diseases such as cancer and infectious diseases.
Case Study: TLR7 Agonists
A study highlighted its role as a precursor for TLR7 agonists that show promise in cancer immunotherapy. The structural modifications derived from this compound have been linked to enhanced immune responses against tumors .
Polymer Chemistry
In material science, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and flexibility.
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Building block for pharmaceuticals | Versatile transformations |
| Medicinal Chemistry | Precursor for antiviral agents | Enhanced bioactivity |
| Material Science | Monomer in polymer synthesis | Improved thermal stability and flexibility |
Mechanism of Action
The mechanism of action of [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Spectral and Physical Properties
- IR Spectroscopy : The target compound’s IR spectrum would display broad O-H stretches (~3200–3600 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹). Similar compounds, such as N-6-benzoyl-dioxane derivatives, show carbonyl (C=O) stretches at ~1737 cm⁻¹ .
- HRMS : The target compound’s exact mass is 148.16 g/mol (C₆H₁₂O₄), while analogs like N-6-benzoyl-dioxane-adenine have [M+H]+ peaks at 470.1677 .
Key Research Findings
Stereochemical Impact : The (2R,5S) configuration in the target compound enhances diastereomeric purity in nucleoside analogs, improving pharmacokinetic profiles compared to racemic or cis-configured derivatives .
Hydrate Stability: (R)-(1,4-Dioxan-2-yl)methanol hydrate exhibits superior crystallinity, aiding in X-ray diffraction studies (e.g., SHELX refinements, ) .
Biological Activity
[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄O₆
- Molecular Weight : 178.18 g/mol
- CAS Number : 1112179-15-3
The compound features a dioxane ring structure that is known for its unique reactivity and ability to interact with various biomolecules. The presence of hydroxymethyl groups enhances its solubility and potential interactions with biological systems.
Interaction with Biomolecules
The hydroxymethyl group in this compound allows for significant interactions through hydrogen bonding and electrostatic interactions. These interactions are crucial for the compound's biological activity, particularly in modulating enzyme functions and receptor binding.
Potential Therapeutic Applications
Research indicates that this compound may exhibit various therapeutic properties, including:
- Antiviral Activity : Preliminary studies suggest that it may act as an agonist for Toll-like receptor 7 (TLR7), which plays a critical role in the immune response against viral infections .
- Antitumor Effects : Its ability to influence specific molecular pathways could make it a candidate for cancer treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antiviral Properties :
- Cancer Research :
- Enzyme Modulation :
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(2R,3R)-3-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | Similar dioxane structure | Potential antiviral effects |
| [(2R,3S)-3-amino-1,4-dioxan] | Amino group addition | Enhanced interaction with biomolecules |
| [(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol | Methyl substitution | Variability in reactivity and biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
